1-(tert-Butyl) 3-methyl (S)-5,5-difluoropiperidine-1,3-dicarboxylate is a synthetic compound belonging to the class of piperidine derivatives. Its unique structural features include a tert-butyl group and two fluorine atoms, which contribute to its potential biological activity and applications in medicinal chemistry. The compound is identified by the CAS number 2198312-55-7 and has a molecular formula of CHFNO with a molecular weight of 279.28 g/mol .
1-(tert-Butyl) 3-methyl (S)-5,5-difluoropiperidine-1,3-dicarboxylate is classified as a piperidine derivative with specific functional groups that enhance its lipophilicity and biological activity. Its structure suggests potential applications in pharmacology, particularly in the development of inhibitors for neurotransmitter transporters .
The synthesis of 1-(tert-Butyl) 3-methyl (S)-5,5-difluoropiperidine-1,3-dicarboxylate typically involves multi-step organic synthesis techniques. The general approach includes:
Technical details regarding specific reagents, catalysts, and reaction conditions are critical for optimizing yield and purity.
The synthesis often requires careful control of reaction conditions, such as temperature and solvent choice, to favor the desired stereochemistry and minimize side reactions. Techniques such as chromatography may be employed for purification.
The molecular structure of 1-(tert-Butyl) 3-methyl (S)-5,5-difluoropiperidine-1,3-dicarboxylate features:
Key structural data include:
The compound can participate in various chemical reactions typical of piperidine derivatives:
Reactions involving this compound often require specific conditions such as the presence of bases or acids to drive the reaction forward. Monitoring reaction progress using techniques like thin-layer chromatography is common practice.
The mechanism of action for 1-(tert-Butyl) 3-methyl (S)-5,5-difluoropiperidine-1,3-dicarboxylate primarily involves its interaction with neurotransmitter transporters, particularly those related to gamma-aminobutyric acid (GABA).
Studies suggest that compounds with similar structures exhibit inhibitory effects on GABA transporters, which could lead to anxiolytic or anticonvulsant properties in vivo . Understanding the binding affinity and selectivity towards specific transporter subtypes is crucial for therapeutic applications.
1-(tert-Butyl) 3-methyl (S)-5,5-difluoropiperidine-1,3-dicarboxylate exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) are critical for confirming the identity and purity of synthesized compounds.
1-(tert-Butyl) 3-methyl (S)-5,5-difluoropiperidine-1,3-dicarboxylate has potential applications in:
Research into its biological activity continues to reveal possible therapeutic benefits in treating anxiety disorders and epilepsy based on its structural characteristics .
The synthesis of 1-(tert-Butyl) 3-methyl (S)-5,5-difluoropiperidine-1,3-dicarboxylate (CAS: 2306248-87-1) requires meticulously sequenced transformations to construct the fluorinated piperidine scaffold while preserving ester functionality. The molecular formula C₁₂H₁₉F₂NO₄ presents challenges due to the reactivity of fluorine atoms and the need for regioselective carboxylation [3]. A representative multi-step approach involves:
Table 1: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Function | Critical Parameters |
---|---|---|---|
Cyclization | NaBH₃CN, MeOH, 0°C | Piperidine ring formation | pH control, temperature |
Difluorination | DAST, DCM, -40°C → RT | Conversion of C5=O to CF₂ | Slow reagent addition, anhydrous |
C3 Functionalization | HCHO, then NaClO₂/2-methyl-2-butene | Hydroxymethylation/oxidation to carboxylic acid | Stoichiometry, phase-transfer catalysts |
Ester Protection | Boc₂O (C1), CH₃I/K₂CO₃ (C3) | Installation of ester groups | Sequence, protecting group compatibility |
Challenges include competitive elimination during fluorination (yielding dehydro-piperidines) and regioselectivity issues during dicarboxylation. Purification typically requires chromatography on silica gel with ethyl acetate/hexane gradients or recrystallization from toluene/heptane mixtures [1] [10].
Achieving the (S)-configuration at C3 in 1-(tert-Butyl) 3-methyl (S)-5,5-difluoropiperidine-1,3-dicarboxylate demands enantioselective methodologies due to the compound’s biological relevance as a chiral building block . Key strategies include:
Chiral Pool Utilization: Starting from naturally occurring chiral precursors like L-aspartic acid or D-glucosamine. The existing chirality guides stereoselective ring closure and fluorination. Drawbacks include lengthy adaptations and potential limitations in scalability .
Asymmetric Catalysis:
Resolution Techniques: Kinetic resolution during enzymatic hydrolysis (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer of the C3 methyl ester. The unreacted ester retains the (S)-configuration. Typical ee values exceed 98% but suffer from ≤50% maximum yield .
Table 2: Stereocontrol Methods Comparison
Method | Typical ee (%) | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Chiral Pool | 99+ | 20-40 | No external chirality source needed | Low yielding, restricted scaffolds |
Asymmetric Hydrogenation | 90-95 | 75-90 | High atom economy, scalable | Sensitive to substituent effects |
Organocatalysis | 80-92 | 60-85 | Mild conditions | Costly catalysts, moderate ee |
Enzymatic Resolution | 98-99+ | 45-50 | High ee, green chemistry | Theoretically capped yield |
The stereochemistry is verified via chiral HPLC (Chiralpak® AD-H column) and optical rotation comparisons. The specific rotation ([α]D²⁵) for the (S)-enantiomer is recorded between -15° to -25° (c=1, CHCl₃) .
Regioselective installation of the tert-butyloxycarbonyl (Boc) and methyl ester groups at N1 and C3 positions requires orthogonal protection strategies to avoid transesterification or hydrolysis side reactions:
Sequential Protection Protocol:
One-Pot Carboxylation: Employing sterically differentiated reagents enables single-reaction installation. Boc anhydride selectively reacts with the more nucleophilic piperidine nitrogen first. Subsequent addition of methyl cyanoformate and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at -20°C then esterifies the C3 carboxylic acid. Yields reach 85–88% with <3% of the symmetrical diester byproduct [3].
Alternative Reagents:
Critical considerations include the lability of the Boc group under acidic conditions and potential epimerization at C3 during esterification if strong bases (e.g., NaOMe) are used. Storage recommendations (-20°C under inert atmosphere) preserve ester integrity and stereochemistry [3].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7